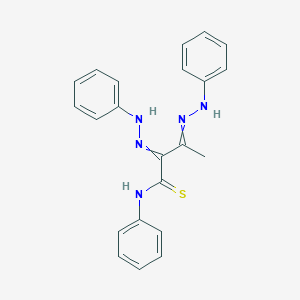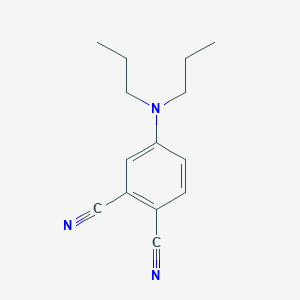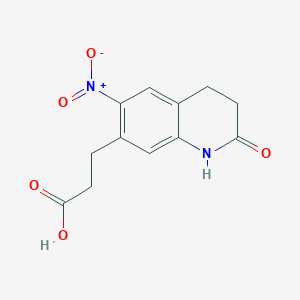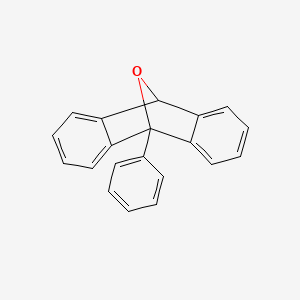
N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a phenyl group attached to a butanethioamide backbone, with two phenylhydrazinylidene groups providing additional complexity and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide typically involves the reaction of phenylhydrazine with a suitable butanethioamide precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction temperature is usually maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher production rates. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens (chlorine, bromine), electrophiles; reactions are conducted in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties .
Aplicaciones Científicas De Investigación
N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-Phenyl-2,3-bis(2-phenylhydrazinylidene)butanethioamide involves its interaction with specific molecular targets and pathways. The compound’s phenylhydrazinylidene groups are believed to play a crucial role in its reactivity, allowing it to bind to and modify various biological molecules. This interaction can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-Phenyl-2,3-bis(phenylhydrazinylidene)butanethioamide: A closely related compound with similar structural features and reactivity.
Phenylhydrazine derivatives: Compounds with phenylhydrazine groups that exhibit similar chemical behavior and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
652329-09-4 |
|---|---|
Fórmula molecular |
C22H21N5S |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
N-phenyl-2,3-bis(phenylhydrazinylidene)butanethioamide |
InChI |
InChI=1S/C22H21N5S/c1-17(24-25-19-13-7-3-8-14-19)21(27-26-20-15-9-4-10-16-20)22(28)23-18-11-5-2-6-12-18/h2-16,25-26H,1H3,(H,23,28) |
Clave InChI |
WRWCXQKRDFVQTF-UHFFFAOYSA-N |
SMILES canónico |
CC(=NNC1=CC=CC=C1)C(=NNC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)

![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)
![Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B12540184.png)


![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)



![Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)

![Ethyl 3-amino-4-{(E)-[(pyridin-2-yl)methylidene]amino}benzoate](/img/structure/B12540239.png)
![8H-Furo[3,2-g]indole](/img/structure/B12540268.png)
